molecular formula C21H26N6O3S B2601707 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide CAS No. 2320536-16-9

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide

Número de catálogo: B2601707
Número CAS: 2320536-16-9
Peso molecular: 442.54
Clave InChI: OZLRLMWSDSWYNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₈N₆O₂S
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 2320146-74-3

The structure includes a triazolo-pyridazine moiety linked to an azetidine ring and a sulfonamide group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown promising results in inhibiting cancer cell proliferation. A study highlighted that compounds with a rigid triazolo-pyridazine scaffold could act as effective antitubulin agents, suggesting that this compound may also possess similar activity against various cancer cell lines .

The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with sulfonamide groups have been shown to interact with targets such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. Inhibiting PARP can lead to increased cancer cell death, particularly in BRCA-mutant tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated significant antibacterial activity against various strains of bacteria. For instance, derivatives with triazole rings have shown effectiveness against Staphylococcus aureus and Streptococcus pyogenes . The presence of the sulfonamide group may enhance this activity by disrupting bacterial folate synthesis.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma). These studies found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly affect biological activity. For example:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Variation in alkyl chain lengthAltered solubility and bioavailability

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy.

Aplicaciones Científicas De Investigación

The compound exhibits promising biological activities that make it suitable for further exploration in therapeutic contexts:

  • Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases, including c-Met kinase. For example, derivatives of triazolo-pyridazine have been evaluated for their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with significant results indicating potential anticancer properties .
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Cancer Treatment

The inhibition of c-Met kinase is particularly relevant in oncology as it plays a crucial role in tumor growth and metastasis. The compound's ability to inhibit this kinase could position it as a candidate for treating cancers that exhibit overexpression of c-Met .

Neurological Disorders

Research into triazolo-pyridazine derivatives has indicated potential applications as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurological conditions . This suggests that the compound could be explored for its effects on neurological disorders.

Case Studies and Research Findings

Several studies have investigated compounds related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide:

  • Cytotoxicity Studies : A study highlighted that certain derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines, with some compounds showing comparable efficacy to established drugs .
  • Mechanism of Action : The mechanism often involves the interaction with specific enzymes or receptors that modulate critical cellular pathways, enhancing the understanding of how these compounds can be utilized therapeutically .

Propiedades

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N,2,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-13-10-18(14(2)9-17(13)30-4)31(28,29)25(3)16-11-26(12-16)20-8-7-19-22-23-21(15-5-6-15)27(19)24-20/h7-10,15-16H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRLMWSDSWYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.